molecular formula C19H18N2O4S B2952108 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide CAS No. 941870-58-2

4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide

Cat. No.: B2952108
CAS No.: 941870-58-2
M. Wt: 370.42
InChI Key: AHCIVRFLQUWGLY-UHFFFAOYSA-N
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Description

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide (CAS: 899963-95-2) is a benzamide derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl and methyl moiety. Its molecular formula is C₁₆H₁₅N₃O₄S₂, with a molecular weight of 377.438 g/mol . The compound’s structure includes a phenylbenzamide core linked to a sulfamoyl group, which is further modified by a furan heterocycle.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-21(14-17-8-5-13-25-17)26(23,24)18-11-9-15(10-12-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCIVRFLQUWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide reagent under basic conditions.

    Formation of the Benzamide Structure: The final step involves coupling the sulfamoyl-furan intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the sulfamoyl group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.

    Pathways Involved: The binding of the compound to its target can inhibit or activate specific biochemical pathways, leading to the desired effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide and related compounds:

Compound Name Key Substituents Molecular Weight Reported Activity References
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide (Target Compound) Furan-2-ylmethyl, methyl (sulfamoyl); phenyl (benzamide) 377.438 No direct activity data; structural similarity suggests potential antifungal roles.
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazolyl]benzamide) Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl (oxadiazole) 553.62 Antifungal activity against C. albicans; thioredoxin reductase inhibition.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazolyl]benzamide) Cyclohexyl(ethyl)sulfamoyl; furan-2-yl (oxadiazole) 499.58 Antifungal activity against C. albicans; enhanced membrane penetration predicted.
4-[butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylthio)-benzothiazolyl]benzamide Butyl(ethyl)sulfamoyl; methylthio-benzothiazole; furylmethyl 529.72 No activity data; methylthio group may enhance lipophilicity.
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide 3-methylphenyl (sulfamoyl); phenyl (benzamide) 366.42 Structural analog with sulfonamide backbone; antibacterial properties inferred.
4-{(furan-2-yl)methylsulfamoyl}-N-(thiazol-2-yl)benzamide Furan-2-ylmethyl, methyl (sulfamoyl); thiazol-2-yl (benzamide) 377.438 Thiazole substitution may alter solubility or target specificity.

Key Structural and Functional Insights:

Role of Heterocyclic Substituents: The furan-2-yl group in the target compound and LMM11 may enhance interactions with fungal enzymes (e.g., thioredoxin reductase) due to furan’s electron-rich aromatic system .

Sulfamoyl Modifications :

  • Benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) substituents introduce bulkier hydrophobic groups, likely enhancing membrane permeability in fungal cells. The target compound’s furan-2-ylmethyl(methyl)sulfamoyl group balances hydrophobicity and aromaticity, which may optimize bioavailability .
  • Butyl(ethyl)sulfamoyl () and 3-methylphenylsulfamoyl () groups demonstrate how alkyl/aryl modifications influence lipophilicity and steric effects, critical for enzyme inhibition .

Biological Activity: LMM5 and LMM11 exhibit confirmed antifungal activity against C. albicans (MIC values: 1–8 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s lack of oxadiazole rings may reduce potency, but its furan substituent could compensate via analogous mechanisms.

Biological Activity

The compound 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide is a novel sulfamoyl derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 342.41 g/mol

The structure consists of a furan ring, a sulfamoyl group, and a phenylbenzamide moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains and fungi. The presence of the sulfamoyl group enhances the interaction with microbial targets, potentially disrupting their metabolic pathways.

Antitumor Activity

Research has demonstrated that benzamide derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, compounds with similar structures have been shown to induce apoptosis in human cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell death through both intrinsic and extrinsic apoptotic pathways .

The proposed mechanisms for the biological activity of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide include:

  • Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit key enzymes involved in bacterial synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through ROS production and mitochondrial dysfunction.
  • Antimicrobial Action : The furan moiety contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against pathogens.

Study on Antitumor Efficacy

A study evaluated the cytotoxic effects of several benzamide derivatives, including those structurally related to 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide. The results indicated that these compounds significantly reduced cell viability in MCF-7 and HeLa cells at concentrations as low as 10 µM. Flow cytometry analysis revealed increased apoptosis rates, particularly in late-stage apoptosis .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of furan-containing compounds against resistant bacterial strains. The study found that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .

Data Summary Table

Biological ActivityTest Organism/Cell LineConcentrationEffect
CytotoxicityMCF-710 µMInduces apoptosis
CytotoxicityHeLa10 µMInduces apoptosis
AntimicrobialStaphylococcus aureus5 µg/mLInhibition of growth
AntimicrobialEscherichia coli20 µg/mLInhibition of growth

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